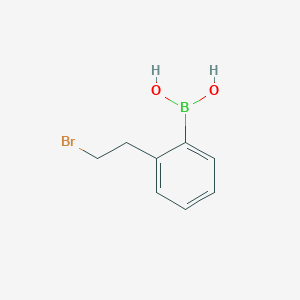
(2-(2-Bromoethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(2-Bromoethyl)phenyl)boronic acid” is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . It can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen .
Synthesis Analysis
In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The phenol, pentafluorophenylboronic acid, diphenylphoshinic acid, α,β-unsaturated ketone, and heptane are added to the tube under argon .Molecular Structure Analysis
The molecular formula of “(2-(2-Bromoethyl)phenyl)boronic acid” is C8H10BBrO2. It has a molecular weight of 228.879 Da .Chemical Reactions Analysis
“(2-(2-Bromoethyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used to synthesize boronic acid-functionalized benzyl viologen .Physical And Chemical Properties Analysis
“(2-(2-Bromoethyl)phenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 359.9±44.0 °C at 760 mmHg, and a flash point of 171.4±28.4 °C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including “(2-(2-Bromoethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of biochemistry and molecular biology.
Separation Technologies
Boronic acids, including “(2-(2-Bromoethyl)phenyl)boronic acid”, have been used for electrophoresis of glycated molecules . This allows for the separation and analysis of these molecules, which can be crucial in various research and clinical applications.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . For example, they have been used in the controlled release of insulin , which can be particularly beneficial in the treatment of conditions such as diabetes.
Glucose Sensing
“(2-(2-Bromoethyl)phenyl)boronic acid” can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
Synthesis of Isoquinoline Derivatives
“(2-(2-Bromoethyl)phenyl)boronic acid” can also be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives . These derivatives have various applications in medicinal chemistry and drug discovery.
Wound Healing and Tumor Targeting
Conjugates of phenylboronic acid have been used in wound healing and tumor targeting . This highlights the potential of “(2-(2-Bromoethyl)phenyl)boronic acid” in biomedical applications, particularly in the field of oncology.
Safety And Hazards
Orientations Futures
“(2-(2-Bromoethyl)phenyl)boronic acid” catalyzes the formation of amide bonds from amines and carboxylic acids. It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Propriétés
IUPAC Name |
[2-(2-bromoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPVXKZTNMWBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657135 | |
| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Bromoethyl)phenyl)boronic acid | |
CAS RN |
850568-82-0 | |
| Record name | B-[2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




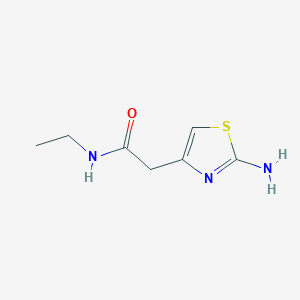
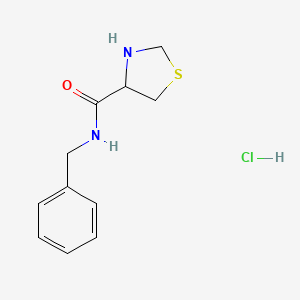
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
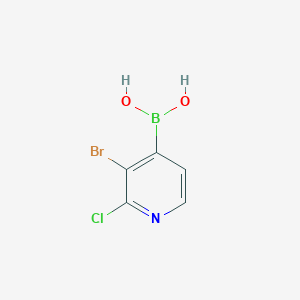
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)

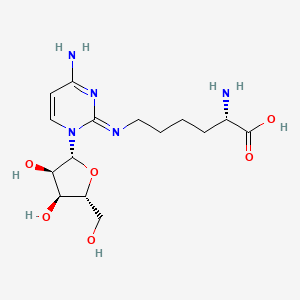
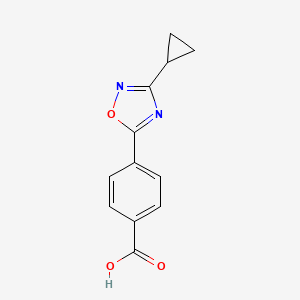
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

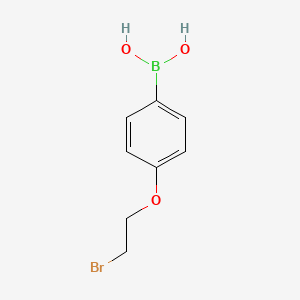
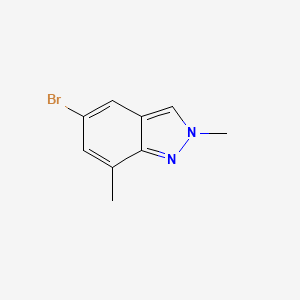
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)